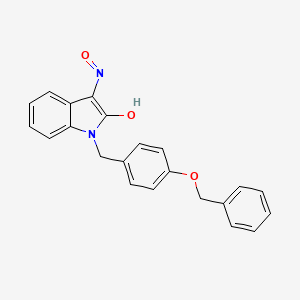

(Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one

Description

Propriétés

IUPAC Name |

3-nitroso-1-[(4-phenylmethoxyphenyl)methyl]indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c25-22-21(23-26)19-8-4-5-9-20(19)24(22)14-16-10-12-18(13-11-16)27-15-17-6-2-1-3-7-17/h1-13,25H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCWJBNKMLKPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one typically involves the following steps:

Formation of the Indolin-2-one Core: This can be achieved through the cyclization of o-iodophenylacrylamides under visible light using a [Ir(ppy)2(dtb-bpy)]PF6 catalyst.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the indolin-2-one derivative with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted indolin-2-one derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with various biological activities.

Medicine: Explored for its anticancer properties, particularly as a kinase inhibitor.

Mécanisme D'action

The mechanism of action of (Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . This results in the induction of apoptosis and inhibition of tumor growth.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize ISB1’s properties, we compare it with structurally analogous indolin-2-one derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparison

Table 1: Key structural and synthetic parameters of indolin-2-one derivatives.

Key Observations:

- Substituent Effects on Yield: Bulkier substituents (e.g., triazolylmethoxy in 7i) correlate with moderate yields (46–70%), while simpler groups (e.g., methyl in 4h) yield higher efficiencies (71.7%) .

- Melting Points: Halogenated derivatives (e.g., 7n with Cl, 7p with Br) exhibit higher melting points (189–240°C) due to increased molecular symmetry and intermolecular interactions .

Activité Biologique

(Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features an indolin-2-one core with a hydroxylamine substituent and a benzyloxy group, which may contribute to its biological activity. The general formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, oxime derivatives have been shown to inhibit various kinases associated with cancer progression, including CDK1, CDK2, and GSK-3β .

Case Study: Inhibition of Cancer Cell Lines

A study investigating the effects of similar indolin-2-one derivatives on cancer cell lines demonstrated that these compounds could induce apoptosis in human pancreatic cancer cells. The mechanism involved the inhibition of GSK-3β, leading to reduced expression of pro-inflammatory cytokines and improved cell survival rates .

| Compound | IC50 Value (µM) | Target Kinases |

|---|---|---|

| (Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one | TBD | CDK1, CDK2, GSK-3β |

| Indirubin | 0.5 | Various kinases |

| Compound 4 | 0.8 | JAK/STAT pathway |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in the context of Parkinson's disease. Similar benzyloxy derivatives have been identified as selective MAO-B inhibitors, which are crucial for reducing neurodegeneration associated with this disease .

The mechanism involves reversible inhibition of monoamine oxidase B (MAO-B), leading to increased levels of neuroprotective neurotransmitters such as dopamine. This effect was quantified using the kynuramine method, with some derivatives showing IC50 values lower than that of established MAO-B inhibitors like rasagiline .

| Compound | IC50 Value (µM) | MAO-B Inhibition Type |

|---|---|---|

| (Z)-1-(4-(benzyloxy)benzyl)-3-(hydroxyimino)indolin-2-one | TBD | Reversible |

| Rasagiline | 0.095 | Irreversible |

| Safinamide | 0.057 | Reversible |

Q & A

Q. How to design a long-term stability study for this compound under varying environmental conditions?

- Methodological Answer : Use a split-plot design :

- Factors : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%, 90%), and light exposure.

- Metrics : Purity (HPLC), stereochemical integrity (NMR/XRD), and degradation products (LC-MS).

- Sampling Intervals : 0, 3, 6, 12 months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.